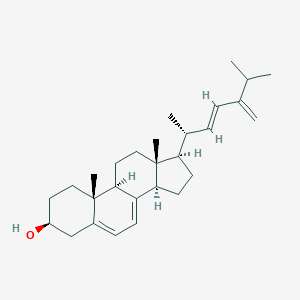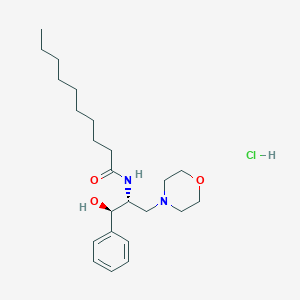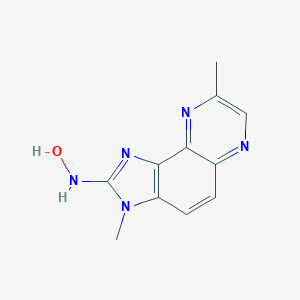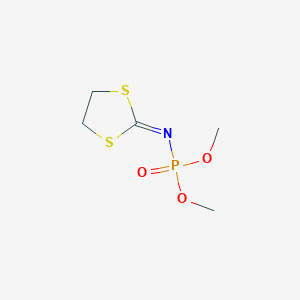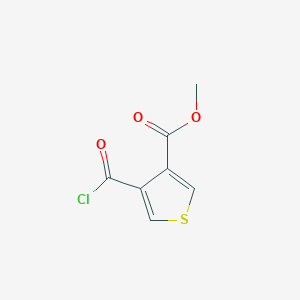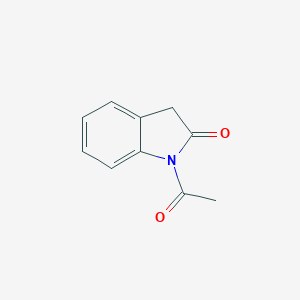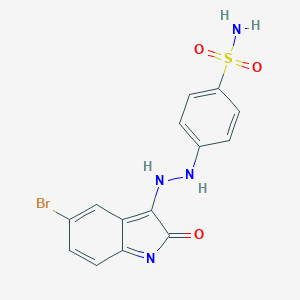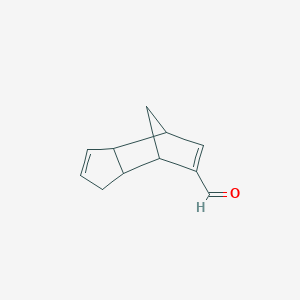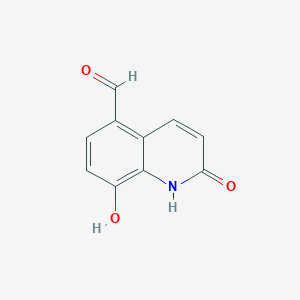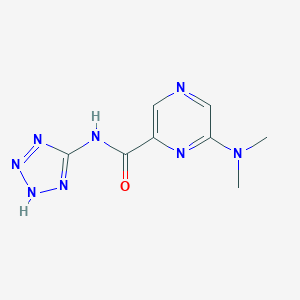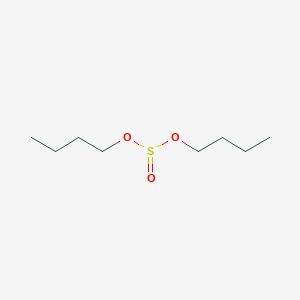
Dibutyl sulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl sulfite is a chemical compound with the molecular formula of C8H18O2S. It is a colorless liquid that has a fruity odor. Dibutyl sulfite is used in various industrial applications, including as a solvent, a plasticizer, and an intermediate in the production of other chemicals.
Mecanismo De Acción
Dibutyl sulfite is a reactive compound that can undergo various chemical reactions. It can act as a nucleophile, attacking electrophilic centers in other molecules. It can also undergo oxidation and reduction reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of dibutyl sulfite are not well understood. However, it is known to be toxic if ingested or inhaled. It can cause irritation to the eyes, skin, and respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutyl sulfite has several advantages for use in lab experiments. It is a relatively inexpensive compound that is commercially available. It is also stable under normal laboratory conditions. However, its toxicity and potential for irritation make it unsuitable for use in some experiments.
Direcciones Futuras
There are several potential future directions for research on dibutyl sulfite. One area of interest is in the development of new materials. Dibutyl sulfite could be used as a component in the synthesis of new polymers with improved properties.
Another area of research is in the development of new catalysts. Dibutyl sulfite has been shown to be an effective catalyst in the transesterification of vegetable oils to produce biodiesel. Further research could lead to the development of more efficient and effective catalysts for this process.
Conclusion:
Dibutyl sulfite is a chemical compound with various industrial applications. It has been studied for its potential use in scientific research, including as a catalyst in the production of biodiesel and as a component in the synthesis of new materials. While its toxicity and potential for irritation make it unsuitable for some experiments, it has several advantages for use in lab experiments. Further research could lead to the development of new materials and catalysts with improved properties.
Métodos De Síntesis
Dibutyl sulfite can be synthesized through the reaction of sulfur dioxide with butanol in the presence of a catalyst. The reaction is typically carried out at high temperatures and pressures. The resulting dibutyl sulfite is then purified through distillation.
Aplicaciones Científicas De Investigación
Dibutyl sulfite has been studied for its potential use in various scientific applications. One area of research is in the production of biodiesel. Dibutyl sulfite has been shown to be an effective catalyst in the transesterification of vegetable oils to produce biodiesel.
Another area of research is in the development of new materials. Dibutyl sulfite has been used as a plasticizer in the production of polyvinyl chloride (PVC) films. It has also been studied as a component in the synthesis of new polymers with improved properties.
Propiedades
Número CAS |
626-85-7 |
|---|---|
Nombre del producto |
Dibutyl sulfite |
Fórmula molecular |
C8H18O3S |
Peso molecular |
194.29 g/mol |
Nombre IUPAC |
dibutyl sulfite |
InChI |
InChI=1S/C8H18O3S/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
FEYYOXFAQQJEIG-UHFFFAOYSA-N |
SMILES |
CCCCOS(=O)OCCCC |
SMILES canónico |
CCCCOS(=O)OCCCC |
Punto de ebullición |
230.0 °C |
Otros números CAS |
626-85-7 |
Sinónimos |
dibutyl sulphite; n-Butylsulfite; Sulfurous acid dibutyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



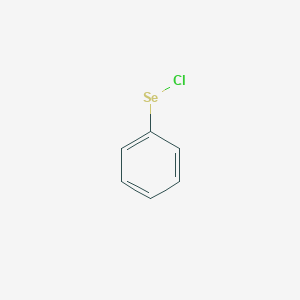
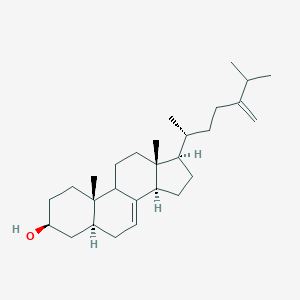
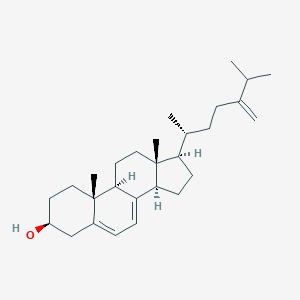
![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)
